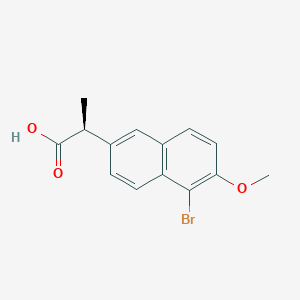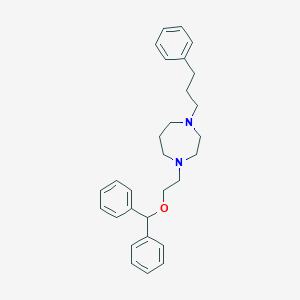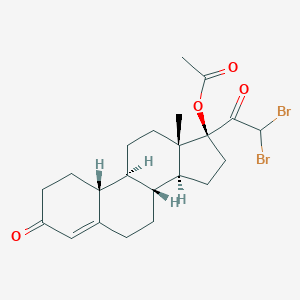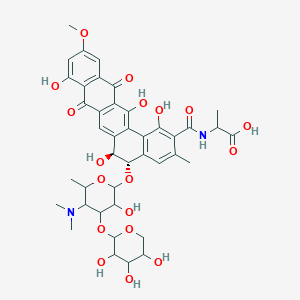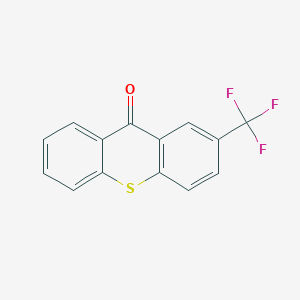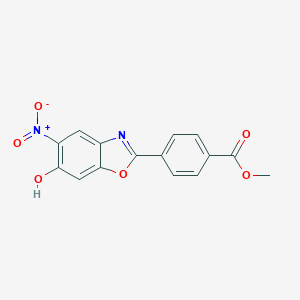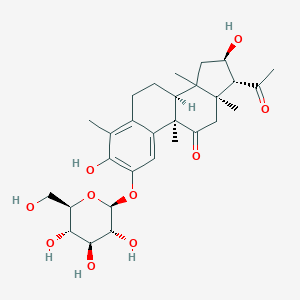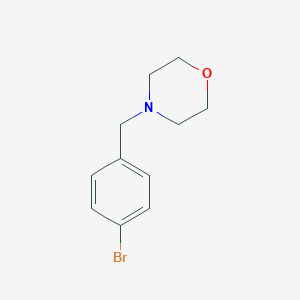![molecular formula C51H79O11P B139498 [(2R)-2-hexadecanoyloxy-3-[hydroxy-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyphosphoryl]oxypropyl] hexadecanoate CAS No. 133640-28-5](/img/structure/B139498.png)
[(2R)-2-hexadecanoyloxy-3-[hydroxy-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyphosphoryl]oxypropyl] hexadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2R)-2-hexadecanoyloxy-3-[hydroxy-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyphosphoryl]oxypropyl] hexadecanoate, also known as HOP-22 or hexadecyl 2-(3-(4-methoxyphenyl)-2-oxo-7-phosphonoxy-4-chromenyl)acetate, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research.
Applications De Recherche Scientifique
[(2R)-2-hexadecanoyloxy-3-[hydroxy-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyphosphoryl]oxypropyl] hexadecanoate has been shown to have several potential applications in scientific research. One of the main areas of interest is in the study of bone metabolism. [(2R)-2-hexadecanoyloxy-3-[hydroxy-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyphosphoryl]oxypropyl] hexadecanoate has been found to inhibit osteoclast differentiation and bone resorption, suggesting that it may have therapeutic potential for the treatment of bone-related diseases such as osteoporosis.
Another area of interest is in the study of cancer. [(2R)-2-hexadecanoyloxy-3-[hydroxy-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyphosphoryl]oxypropyl] hexadecanoate has been shown to inhibit the growth of several types of cancer cells, including breast, prostate, and colon cancer cells. It does this by inducing cell cycle arrest and apoptosis, making it a potential candidate for the development of anti-cancer drugs.
Mécanisme D'action
The mechanism of action of [(2R)-2-hexadecanoyloxy-3-[hydroxy-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyphosphoryl]oxypropyl] hexadecanoate is not fully understood, but it is thought to involve the inhibition of several key signaling pathways. [(2R)-2-hexadecanoyloxy-3-[hydroxy-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyphosphoryl]oxypropyl] hexadecanoate has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer development. It also inhibits the activation of MAPKs, which are involved in cell proliferation and survival.
Biochemical and Physiological Effects
[(2R)-2-hexadecanoyloxy-3-[hydroxy-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyphosphoryl]oxypropyl] hexadecanoate has been shown to have several biochemical and physiological effects. In addition to its anti-cancer and anti-osteoclast effects, it has also been found to have anti-inflammatory and anti-oxidant properties. It has been shown to inhibit the production of several pro-inflammatory cytokines, including TNF-α and IL-6, and to reduce oxidative stress in cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using [(2R)-2-hexadecanoyloxy-3-[hydroxy-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyphosphoryl]oxypropyl] hexadecanoate in lab experiments is its potency. It has been found to be effective at low concentrations, making it a cost-effective option for researchers. However, one of the limitations of using [(2R)-2-hexadecanoyloxy-3-[hydroxy-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyphosphoryl]oxypropyl] hexadecanoate is its solubility. It is a hydrophobic compound, which can make it difficult to dissolve in aqueous solutions.
Orientations Futures
There are several potential future directions for research on [(2R)-2-hexadecanoyloxy-3-[hydroxy-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyphosphoryl]oxypropyl] hexadecanoate. One area of interest is in the development of [(2R)-2-hexadecanoyloxy-3-[hydroxy-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyphosphoryl]oxypropyl] hexadecanoate analogs that may have improved solubility and potency. Another area of interest is in the study of [(2R)-2-hexadecanoyloxy-3-[hydroxy-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyphosphoryl]oxypropyl] hexadecanoate in animal models, to further explore its potential therapeutic applications. Additionally, the mechanisms of action of [(2R)-2-hexadecanoyloxy-3-[hydroxy-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyphosphoryl]oxypropyl] hexadecanoate are not fully understood, and further research is needed to elucidate these mechanisms and identify potential targets for drug development.
Méthodes De Synthèse
[(2R)-2-hexadecanoyloxy-3-[hydroxy-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyphosphoryl]oxypropyl] hexadecanoate is a synthetic compound that can be prepared through a multi-step process. The first step involves the synthesis of 3-(4-methoxyphenyl)-2-oxo-7-phosphonoxy-4-chromenyl)acetic acid, which is then activated with N,N'-carbonyldiimidazole (CDI) to form the corresponding imidazolide. The imidazolide is then coupled with hexadecanol in the presence of triethylamine to form [(2R)-2-hexadecanoyloxy-3-[hydroxy-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyphosphoryl]oxypropyl] hexadecanoate.
Propriétés
Numéro CAS |
133640-28-5 |
|---|---|
Nom du produit |
[(2R)-2-hexadecanoyloxy-3-[hydroxy-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyphosphoryl]oxypropyl] hexadecanoate |
Formule moléculaire |
C51H79O11P |
Poids moléculaire |
899.1 g/mol |
Nom IUPAC |
[(2R)-2-hexadecanoyloxy-3-[hydroxy-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyphosphoryl]oxypropyl] hexadecanoate |
InChI |
InChI=1S/C51H79O11P/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-49(52)58-40-46(60-50(53)31-29-27-25-23-21-19-17-15-13-11-9-7-5-2)41-59-63(55,56)62-45-37-34-43-38-47(51(54)61-48(43)39-45)42-32-35-44(57-3)36-33-42/h32-39,46H,4-31,40-41H2,1-3H3,(H,55,56)/t46-/m1/s1 |
Clé InChI |
QJSUPSSECDJUED-YACUFSJGSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=C(C=C3)OC)OC(=O)CCCCCCCCCCCCCCC |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=C(C=C3)OC)OC(=O)CCCCCCCCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=C(C=C3)OC)OC(=O)CCCCCCCCCCCCCCC |
Synonymes |
1,2-dipalmitoyl-alpha-phosphatidyl-3-(4-methoxyphenyl)umbelliferone DPPU |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-methoxy-5-methyl-2-[(2E,4E,6E)-octa-2,4,6-trien-2-yl]oxan-3-yl] 2-[[(2R,3S,4S,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]acetate](/img/structure/B139415.png)
